molecular formula C5H10F3NO B12119445 n-Ethyl-[2-(trifluoromethoxy)ethyl]amine

n-Ethyl-[2-(trifluoromethoxy)ethyl]amine

Cat. No.: B12119445
M. Wt: 157.13 g/mol
InChI Key: IUCCXBBDLVDGBT-UHFFFAOYSA-N
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Description

n-Ethyl-[2-(trifluoromethoxy)ethyl]amine is an amine compound featuring a trifluoromethoxy (OCF₃) side chain. The trifluoromethoxy group is a key structural motif in medicinal chemistry and drug discovery, as its introduction into organic molecules is known to enhance metabolic stability, alter lipophilicity, and improve bioavailability, which can significantly influence a compound's biological activity . While specific studies on this exact compound are limited, its structure is closely related to other trifluoromethoxylated phenylethylenediamines that have been investigated as high-affinity sigma receptor ligands . Such ligands are of significant research interest for their potential to attenuate the effects of stimulants like cocaine, with studies showing that related compounds can reverse cocaine-induced convulsions in animal models . Furthermore, the 2-(trifluoromethoxy)ethylamine structure is a valuable synthon in organic synthesis, serving as a building block for the construction of more complex, functionalized molecules, including chiral spirooxindoles with potential biological relevance . This product is intended for research purposes only, specifically for use as a chemical reference standard or a synthetic intermediate in pharmaceutical development and investigative chemistry. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10F3NO

Molecular Weight

157.13 g/mol

IUPAC Name

N-ethyl-2-(trifluoromethoxy)ethanamine

InChI

InChI=1S/C5H10F3NO/c1-2-9-3-4-10-5(6,7)8/h9H,2-4H2,1H3

InChI Key

IUCCXBBDLVDGBT-UHFFFAOYSA-N

Canonical SMILES

CCNCCOC(F)(F)F

Origin of Product

United States

Synthetic Methodologies for N Ethyl 2 Trifluoromethoxy Ethyl Amine

Retrosynthetic Analysis of n-Ethyl-[2-(trifluoromethoxy)ethyl]amine

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available, or easily synthesized starting materials. google.com The analysis involves breaking bonds and converting functional groups in a reverse-synthetic direction, guided by known and reliable chemical transformations. libretexts.orgsigmaaldrich.com

For this compound (1), the most logical retrosynthetic disconnection is at the central carbon-nitrogen (C-N) bond. This bond can be formed through two primary strategies: reductive amination or nucleophilic substitution (alkylation).

Figure 1: Retrosynthetic Analysis of this compound

or

As depicted in Figure 1, the C-N disconnection of the target molecule 1 leads to two sets of synthons, which are idealized fragments representing the starting materials.

Alkylation Pathway : This pathway identifies ethylamine (B1201723) (3) as one precursor. The other is a 2-(trifluoromethoxy)ethyl synthon (2) bearing a suitable leaving group (X), such as a halide (Br, I) or a sulfonate ester (e.g., tosylate, OTs). This suggests a nucleophilic substitution reaction where ethylamine acts as the nucleophile.

Reductive Amination Pathway : This alternative disconnection also identifies ethylamine (3) as the amine component. The second precursor is 2-(trifluoromethoxy)ethanal (4). This approach involves the initial formation of an imine between the aldehyde and the amine, followed by in-situ reduction to yield the target secondary amine. google.comlibretexts.org

Both pathways rely on readily accessible precursors or intermediates that can be synthesized from simpler starting materials.

Precursor Synthesis and Functional Group Transformations Leading to this compound

The successful synthesis of this compound hinges on the efficient preparation of its key precursors.

Synthesis of Key Trifluoromethoxy-Containing Intermediates

The aliphatic trifluoromethoxy group is a valuable motif in medicinal chemistry, though its installation can be challenging. bioorganica.com.uanih.gov The primary precursor for both proposed synthetic routes is 2-(trifluoromethoxy)ethan-1-ol.

A robust, multigram synthesis of 2-(trifluoromethoxy)ethan-1-ol (6) has been developed, starting from the corresponding methyl 2-(trifluoromethoxy)acetate (5). bioorganica.com.ua The reduction of the ester is effectively achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent.

Scheme 1: Synthesis of 2-(trifluoromethoxy)ethan-1-ol

The reaction proceeds with high purity and a reported yield of up to 21% after distillation. bioorganica.com.ua This alcohol serves as a critical branching point for accessing the precursors needed for both direct synthesis strategies.

For Reductive Amination : The aldehyde precursor, 2-(trifluoromethoxy)ethanal (4), can be prepared by the oxidation of 2-(trifluoromethoxy)ethan-1-ol (6). Standard oxidation protocols, such as those using pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane, are suitable for this transformation.

For Alkylation : The alcohol (6) must be converted into a substrate with a good leaving group. This is typically achieved by converting the hydroxyl group into a halide or a sulfonate ester. For instance, reaction with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) would yield 2-(trifluoromethoxy)ethyl tosylate. Alternatively, treatment with reagents like phosphorus tribromide (PBr₃) would produce 2-bromo-1-(trifluoromethoxy)ethane.

Synthetic Routes to Ethylamine and its Derivatives for Coupling

Ethylamine is a readily available commodity chemical. For laboratory-scale synthesis, it can be prepared via several methods, including the reductive amination of acetaldehyde (B116499) or the alkylation of ammonia (B1221849). google.com However, direct alkylation of ammonia often leads to a mixture of primary, secondary, and tertiary amines due to over-alkylation. libretexts.org More controlled methods, such as the Gabriel synthesis, can also be employed for producing primary amines. For the purpose of these syntheses, commercially available ethylamine is typically used.

Direct Synthesis Strategies for this compound

With the key precursors in hand or readily accessible, the final assembly of the target molecule can be accomplished through two primary, highly effective methods.

Reductive Amination Approaches

Reductive amination is a versatile and widely used method for forming C-N bonds, which combines the formation of an imine or enamine with its immediate reduction. google.comorganic-chemistry.org This one-pot procedure is highly efficient for producing secondary amines.

The reaction would proceed by mixing 2-(trifluoromethoxy)ethanal (4) with one equivalent of ethylamine (3) to form an intermediate imine. This imine is then reduced in situ to the target amine 1 . A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for reducing the protonated imine over the starting aldehyde. libretexts.org

Scheme 2: Reductive Amination Synthesis of this compound

The table below outlines typical conditions for this type of transformation based on established literature for reductive amination reactions.

Table 1: Representative Conditions for Reductive Amination

Reducing Agent Solvent Catalyst Temperature (°C) Reference
NaBH₃CN Methanol (MeOH) Acetic Acid (AcOH) Room Temp organic-chemistry.org
NaBH(OAc)₃ Dichloroethane (DCE) None Room Temp organic-chemistry.org
H₂/Pd-C Ethanol (B145695) (EtOH) None 40 organic-chemistry.org

Alkylation Reactions Utilizing Fluorinated Substrates

The direct alkylation of ethylamine with a reactive 2-(trifluoromethoxy)ethyl derivative provides another robust route to the target molecule. This S_N2 reaction involves the nucleophilic attack of the amine's lone pair on the electrophilic carbon bearing a leaving group. libretexts.org

To avoid over-alkylation, which can produce the tertiary amine and quaternary ammonium (B1175870) salt, the reaction is typically performed using a large excess of the amine nucleophile or by using a primary amine that is less reactive. In this case, starting with ethylamine (3) and a substrate like 2-bromo-1-(trifluoromethoxy)ethane (2a) or 2-(trifluoromethoxy)ethyl tosylate (2b) in the presence of a non-nucleophilic base to neutralize the generated acid would yield the desired product 1 .

Scheme 3: Alkylation Synthesis of this compound

The table below summarizes common conditions used for the alkylation of amines with alkyl halides or sulfonates.

Table 2: Representative Conditions for Amine Alkylation

Substrate (X) Base Solvent Temperature (°C) Reference
Bromide (Br) Triethylamine (Et₃N) N-Methylpyrrolidone (NMP) 100 prepchem.com
Chloride (Cl) Sodium Carbonate (Na₂CO₃) Dimethylformamide (DMF) 80-90 prepchem.com
Tosylate (OTs) Potassium Carbonate (K₂CO₃) Acetonitrile (B52724) (MeCN) Reflux gla.ac.uk

Amination of Activated Trifluoromethoxyethyl Substrates

The synthesis of this compound can be effectively achieved through the nucleophilic substitution reaction of an activated 2-(trifluoromethoxy)ethyl substrate with ethylamine. This method relies on the "activation" of the 2-(trifluoromethoxy)ethyl moiety by introducing a good leaving group, typically a halide (Br, I) or a sulfonate ester (e.g., tosylate, mesylate).

Two primary pathways are considered for this transformation:

Direct Nucleophilic Substitution (S_N2 Reaction): This is a plausible and direct route where ethylamine acts as the nucleophile, attacking the electrophilic carbon of the activated substrate and displacing the leaving group. The reaction involves a one-step mechanism. A common challenge in this method is over-alkylation, where the newly formed secondary amine product can react further with the substrate to form tertiary amines and even quaternary ammonium salts. studymind.co.ukmasterorganicchemistry.comchemguide.co.uk To favor the desired mono-alkylation product, a large excess of ethylamine is typically used. studymind.co.uksavemyexams.com

Reductive Amination: An alternative and often more controllable method is reductive amination. masterorganicchemistry.com This two-step, one-pot process would involve the reaction of (trifluoromethoxy)acetaldehyde with ethylamine to form an intermediate imine. The imine is then reduced in situ to the target secondary amine using a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org This method avoids the issue of over-alkylation that plagues direct alkylation. masterorganicchemistry.com

The choice of an activated substrate is critical. Substrates like 2-(trifluoromethoxy)ethyl tosylate or 2-(trifluoromethoxy)ethyl bromide are suitable candidates, providing a good leaving group for the nucleophilic attack by ethylamine.

Optimization of Reaction Conditions for this compound Synthesis

Optimizing reaction conditions is paramount to maximize yield and selectivity while minimizing side products and reaction time.

Catalyst Selection and Loading for Amine Formation

For direct nucleophilic substitution of an alkyl halide, the reaction is often uncatalyzed. However, a non-nucleophilic base may be added to neutralize the hydrogen halide formed during the reaction, preventing the formation of ethylamine hydrohalide salt which is less nucleophilic.

In some N-alkylation reactions, heterogeneous catalysts can be employed. For instance, mixed oxides such as Al₂O₃–OK have been used to catalyze the N-alkylation of amines with alkyl halides in acetonitrile at room temperature. amazonaws.comresearchgate.net The optimal catalyst loading would need to be determined empirically, but a typical starting point might be 10-20 wt% relative to the amine. researchgate.net

For reductive amination, the reaction is catalyzed by a mild acid to promote imine formation. organic-chemistry.org No external catalyst is typically needed for the reduction step with reagents like NaBH₃CN.

Temperature and Pressure Control in Synthetic Sequences

Temperature plays a crucial role in balancing the reaction rate against the formation of byproducts.

Temperature: Increasing the temperature generally increases the reaction rate. However, for exothermic reactions, it can also favor the formation of elimination byproducts or promote over-alkylation. For the S_N2 synthesis of the target amine, a moderately elevated temperature, for example, 50-80 °C, might be optimal to ensure a reasonable reaction time without significant degradation or side reactions. acs.org Reactions are typically run at atmospheric pressure.

Pressure: The synthesis is generally conducted at atmospheric pressure. If using a low-boiling-point solvent or reactant (like ethylamine) at elevated temperatures, the reaction would be performed in a sealed vessel to prevent their loss and maintain concentration, thereby increasing the internal pressure.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of fluorinated amines is an area of increasing focus, aiming to reduce environmental impact and improve safety. rsc.orgdovepress.com

Atom Economy and Reaction Efficiency Considerations

Atom economy is a key metric in green chemistry that measures how many atoms from the reactants are incorporated into the final desired product. researchgate.net

Let's consider the synthesis via nucleophilic substitution of 2-(trifluoromethoxy)ethyl bromide with ethylamine. The reaction produces the desired product and ammonium bromide as a byproduct.

Reaction: CF₃OCH₂CH₂Br + 2 CH₃CH₂NH₂ → CF₃OCH₂CH₂NHCH₂CH₃ + CH₃CH₂NH₃Br

Table 2: Atom Economy Calculation

Compound Formula Molar Mass ( g/mol )
Reactants
2-(trifluoromethoxy)ethyl bromide C₃H₄BrF₃O 208.96
Ethylamine C₂H₇N 45.08
Total Mass of Reactants 299.12
Products
This compound C₅H₁₀F₃NO 157.13

The atom economy is calculated as: (Mass of desired product / Total mass of reactants) x 100%

Atom Economy = (157.13 / 299.12) x 100% ≈ 52.5%

An atom economy of 52.5% indicates that a significant portion of the reactant atoms ends up in the byproduct. In contrast, a reductive amination pathway, if starting from (trifluoromethoxy)acetaldehyde and ethylamine with a reducing agent like H₂, would theoretically have a much higher atom economy, as the only byproduct would be water. This highlights the importance of choosing a synthetic route that maximizes the incorporation of starting materials into the final product. researchgate.net

Utilization of Sustainable Solvents and Reagents in the Synthesis of this compound

The industrial synthesis of fine chemicals, such as this compound, is increasingly scrutinized for its environmental impact. Consequently, the development of synthetic methodologies that incorporate green chemistry principles, particularly the use of sustainable solvents and reagents, is of paramount importance. While a specific, documented green synthesis route for this compound is not extensively reported in publicly available literature, a plausible and sustainable pathway can be devised based on established green chemical transformations. This proposed synthesis focuses on minimizing waste, avoiding hazardous substances, and utilizing renewable resources where possible.

A prospective sustainable synthesis of this compound can be envisioned via a two-step process commencing with the commercially available precursor, 2-(trifluoromethoxy)ethanol (B1369605). The initial step involves the oxidation of 2-(trifluoromethoxy)ethanol to yield the intermediate, 2-(trifluoromethoxy)acetaldehyde. The subsequent and final step is the reductive amination of this aldehyde with ethylamine to produce the target molecule.

Step 1: Sustainable Oxidation of 2-(Trifluoromethoxy)ethanol

The oxidation of alcohols to aldehydes is a fundamental transformation in organic synthesis. Traditional methods often employ stoichiometric amounts of heavy metal-based oxidants, such as chromium or manganese reagents, which are toxic and generate significant hazardous waste. Sustainable alternatives focus on catalytic methods using greener oxidants.

For the oxidation of 2-(trifluoromethoxy)ethanol, a variety of green catalytic systems can be proposed. One such approach involves the use of a stable N-oxyl radical catalyst, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), in conjunction with a co-oxidant like sodium hypochlorite (B82951) in a biphasic system with a recyclable solvent like ethyl acetate. This method avoids the use of heavy metals and can often be performed under mild conditions.

Another environmentally benign approach is aerobic oxidation, which utilizes molecular oxygen as the ultimate oxidant, with water being the only byproduct. This can be achieved using various catalytic systems, including those based on precious metals (e.g., palladium, ruthenium) or more abundant and less toxic metals (e.g., copper, iron) supported on various materials. The choice of solvent is critical, with a preference for water, supercritical carbon dioxide (scCO₂), or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) to replace conventional volatile organic compounds (VOCs).

Oxidation MethodCatalyst SystemSolventAdvantages
Catalytic OxidationTEMPO/NaOClEthyl Acetate/WaterHigh selectivity, mild conditions, avoidance of heavy metals.
Aerobic OxidationSupported Metal Nanoparticles (e.g., Pd, Ru, Cu)Water, scCO₂, 2-MeTHFUse of O₂ as the oxidant, water as the only theoretical byproduct.

Step 2: Green Reductive Amination of 2-(Trifluoromethoxy)acetaldehyde

Reductive amination is a highly efficient method for the formation of amines. The direct, one-pot reaction of an aldehyde or ketone with an amine in the presence of a reducing agent is often preferred from a process efficiency standpoint. rsc.org Traditional reductive aminations have often been carried out in chlorinated solvents like 1,2-dichloroethane (B1671644) (DCE) or dichloromethane (B109758) (DCM), which are now recognized as environmentally undesirable. rsc.orgacsgcipr.org

Recent research has focused on identifying greener solvent alternatives for this widely used transformation. acsgcipr.orgrsc.org Studies have shown that solvents such as ethyl acetate, 2-methyltetrahydrofuran (2-MeTHF), and even water can be effective replacements for chlorinated solvents in reductive aminations, particularly when using borane-based reducing agents like sodium triacetoxyborohydride (STAB). rsc.orgacsgcipr.org

For the synthesis of this compound, the reductive amination of 2-(trifluoromethoxy)acetaldehyde with ethylamine could be performed in a green solvent. The use of STAB is advantageous as it is a mild and selective reducing agent that can be used in a one-pot procedure.

An even more sustainable approach involves catalytic hydrogenation. This method employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, with molecular hydrogen as the reductant. This process is highly atom-economical, producing only water as a byproduct. The reaction can often be performed in green solvents like ethanol or isopropanol. However, care must be taken as alcohols can potentially undergo oxidation by the catalyst, leading to byproducts. acsgcipr.org

Another innovative and green approach is the use of deep eutectic solvents (DESs) as both the solvent and promoter for the reaction. rsc.org For instance, a mixture of choline (B1196258) chloride and lactic acid could facilitate the reaction under mild, metal-free conditions. rsc.org

Reductive Amination MethodReducing Agent/CatalystSolventAdvantages
Borane-Based ReductionSodium Triacetoxyborohydride (STAB)Ethyl Acetate, 2-MeTHFMild conditions, high selectivity, avoidance of chlorinated solvents. rsc.orgacsgcipr.org
Catalytic HydrogenationH₂ / Pd/C or Raney NiEthanol, IsopropanolHigh atom economy, water as the only byproduct.
Deep Eutectic Solvent Promoted-Choline Chloride/Lactic AcidMetal-free, mild conditions, use of sustainable solvents. rsc.org

An alternative green N-alkylation strategy involves the direct reaction of 2-(trifluoromethoxy)ethanol with ethylamine, catalyzed by a transition metal complex, such as those based on iridium or ruthenium. acs.org This "borrowing hydrogen" methodology uses the alcohol as the alkylating agent, generating water as the sole byproduct and offering a highly atom-efficient route to the desired amine. acs.orgrsc.org

By combining a sustainable oxidation method for the preparation of the aldehyde intermediate with a subsequent green reductive amination, a viable and environmentally responsible synthetic route to this compound can be established. The selection of specific reagents and solvents would be guided by further process optimization to maximize yield and purity while minimizing environmental impact.

Chemical Reactivity and Transformations of N Ethyl 2 Trifluoromethoxy Ethyl Amine

Reactivity of the Amine Nitrogen in n-Ethyl-[2-(trifluoromethoxy)ethyl]amine

The nitrogen atom in this compound serves as the primary center for chemical reactions, including protonation, and reactions with electrophiles.

The basicity of an amine is a measure of its ability to accept a proton. For this compound, the presence of the electron-donating ethyl group and the electron-withdrawing 2-(trifluoromethoxy)ethyl group creates a nuanced electronic environment around the nitrogen atom.

The trifluoromethoxy (OCF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect reduces the electron density on the nitrogen atom, making the lone pair less available for protonation. masterorganicchemistry.comchemistrysteps.comunacademy.com Consequently, this compound is expected to be a weaker base compared to simple secondary amines like diethylamine (B46881). The pKa of the conjugate acid of diethylamine is approximately 11, while amines with electron-withdrawing groups at the β-position typically exhibit lower pKa values. masterorganicchemistry.com

Table 1: Predicted Basicity of this compound in Comparison to Related Amines

CompoundStructurePredicted pKa of Conjugate AcidKey Influencing Factors
Diethylamine(CH₃CH₂)₂NH~11.0Two electron-donating ethyl groups.
This compound CH₃CH₂NHCH₂CH₂OCF₃ < 10.0 Electron-withdrawing OCF₃ group.
2,2,2-Trifluoroethylamine (B1214592)CF₃CH₂NH₂5.7Strong electron-withdrawing CF₃ group. nih.gov

Note: The pKa value for this compound is an educated prediction based on electronic effects.

The nucleophilicity of the amine nitrogen in this compound is also diminished by the electron-withdrawing trifluoromethoxy group. Nucleophilicity, while related to basicity, is a kinetic phenomenon that is also sensitive to steric hindrance. The 2-(trifluoromethoxy)ethyl group is sterically more demanding than a simple ethyl group, which could further temper its reactivity towards bulky electrophiles.

Despite the reduced nucleophilicity, the amine can still participate in reactions with a variety of electrophilic centers, such as alkyl halides, epoxides, and carbonyl compounds. The outcomes of these reactions will be highly dependent on the reaction conditions and the nature of the electrophile.

N-alkylation of this compound can be achieved through reactions with alkyl halides. pressbooks.pub However, due to its nature as a secondary amine, there is a potential for over-alkylation to form a quaternary ammonium (B1175870) salt, especially if the alkylating agent is highly reactive or used in excess. mnstate.edulibretexts.org The synthesis of tertiary amines from this secondary amine would likely require carefully controlled conditions.

N-acylation, the reaction with acylating agents like acyl chlorides or anhydrides, is a common transformation for amines. mnstate.edu This reaction leads to the formation of amides. The general mechanism for the reaction of a secondary amine with an acyl chloride involves nucleophilic attack of the amine on the carbonyl carbon, followed by elimination of a chloride ion. While the reduced nucleophilicity of this compound might necessitate more forcing conditions (e.g., higher temperatures or the use of a catalyst), the formation of the corresponding N-acyl derivative is an expected transformation.

Influence of the Trifluoromethoxy Group on Adjacent Carbon-Hydrogen Bonds

The trifluoromethoxy group exerts a significant electronic influence that extends beyond the nitrogen atom to the adjacent carbon-hydrogen bonds.

The C-H bonds alpha to the amine nitrogen (on the ethyl and 2-(trifluoromethoxy)ethyl groups) are potential sites for functionalization through C-H activation strategies. The acidity of these protons is generally low, but they can be activated under specific conditions, often involving organometallic catalysts. The electron-withdrawing effect of the trifluoromethoxy group could potentially influence the regioselectivity of such reactions, though specific studies on this substrate are lacking.

Potential for Elimination Reactions Involving the Trifluoromethoxyethyl Moiety

Elimination reactions, such as dehydrohalogenation or dehydration, are common for alkyl halides and alcohols, proceeding through E1 or E2 mechanisms. lumenlearning.commasterorganicchemistry.com In the case of this compound, an elimination reaction would involve the removal of the trifluoromethoxy group and a proton from the adjacent carbon atom, which is the ethyl group attached to the nitrogen.

The viability of such an elimination is influenced by several factors, including the nature of the leaving group, the strength of the base used, and the reaction conditions. The trifluoromethoxy group is generally not considered a good leaving group compared to halides or tosylates. For an elimination reaction to occur, activation of the trifluoromethoxy group might be necessary.

E1 vs. E2 Pathways:

E2 Mechanism: This mechanism is a one-step process that is favored by strong, sterically hindered bases. libretexts.org The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. masterorganicchemistry.com For this compound, a strong base would be required to abstract a proton from the ethyl group.

E1 Mechanism: This two-step mechanism involves the formation of a carbocation intermediate and is favored by polar protic solvents and weaker bases. lumenlearning.com The stability of the potential carbocation is a key factor. The formation of a carbocation on the carbon adjacent to the nitrogen after the departure of the trifluoromethoxy group would be influenced by the electronic effects of the nitrogen atom.

The presence of the strongly electron-withdrawing trifluoromethoxy group would likely disfavor the formation of a positive charge on the adjacent carbon, making an E1 pathway less probable.

Table 1: Factors Influencing Elimination Reactions

FactorE1 MechanismE2 MechanismRelevance to this compound
Base Strength Weak baseStrong baseA strong base would be necessary.
Solvent Polar proticAprotic/ProticSolvent choice would be critical.
Leaving Group Good leaving groupGood leaving groupTrifluoromethoxy is a poor leaving group.
Substrate Tertiary > SecondaryTertiary > Secondary > PrimaryThe substrate is a secondary amine derivative.

Oxidative Transformations of this compound

Secondary amines are susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Common oxidation products of secondary amines include nitroxyl (B88944) radicals, nitrones, and imines. The N-dealkylation of amines is a significant metabolic pathway in biological systems, often catalyzed by enzymes like cytochrome P450. nih.gov

The oxidation of this compound could potentially proceed through the formation of an iminium intermediate, which could then be hydrolyzed to yield ethanal and 2-(trifluoromethoxy)ethylamine. Alternatively, oxidation could lead to the formation of a stable nitroxide radical. The incorporation of a trifluoromethyl group can modulate the basicity of amines due to the strong electron-withdrawing effect of fluorine. chinesechemsoc.orgchinesechemsoc.org This effect can also influence the susceptibility of the amine to oxidation.

The presence of the trifluoromethoxy group is expected to influence the stability of this compound under oxidative conditions. The strong electron-withdrawing nature of the trifluoromethoxy group reduces the electron density on the nitrogen atom, making it less susceptible to oxidation compared to a simple secondary alkylamine. This is a common strategy used in medicinal chemistry to improve the metabolic stability of drug candidates containing amine functionalities. nih.govacs.org

Table 2: Potential Oxidation Products of this compound

OxidantPotential Product(s)Plausibility
Mild Oxidants (e.g., H₂O₂)Nitroxide RadicalPossible
Strong Oxidants (e.g., KMnO₄)Iminium ion, leading to C-N bond cleavageLikely
Enzymatic (e.g., Cytochrome P450)N-dealkylation productsRelevant in biological contexts

Reductive Transformations of this compound

The reduction of a saturated secondary amine like this compound is not a common transformation under standard laboratory conditions. Amines are generally considered to be in a reduced state. However, reductive cleavage of the C-N bond is possible under certain harsh conditions or with specific catalytic systems. For instance, the reduction of amides to amines is a well-established reaction, often employing strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comnih.gov

It is conceivable that under specific catalytic hydrogenation conditions, cleavage of the C-N or C-O bonds could occur, but this would likely require high temperatures and pressures. The trifluoromethoxy group is generally stable to many reducing agents.

Mechanistic Investigations of Reactions Involving N Ethyl 2 Trifluoromethoxy Ethyl Amine

Kinetic Studies of Key Transformation Pathways

Kinetic studies are fundamental to understanding reaction mechanisms, providing insights into the sequence of elementary steps and the nature of the transition states.

Activation Energies and Pre-Exponential Factors

The effect of temperature on the reaction rate is quantified by the Arrhenius equation, which allows for the determination of the activation energy (Ea) and the pre-exponential factor (A). The activation energy represents the minimum energy barrier that must be overcome for the reaction to occur, providing information about the transition state's stability. A higher activation energy implies a more significant energy barrier and a slower reaction rate at a given temperature. The pre-exponential factor is related to the frequency of collisions between reactant molecules with the correct orientation. Experimental determination of these parameters would involve measuring the rate constant at various temperatures and analyzing the data using an Arrhenius plot.

Table 1: Hypothetical Kinetic Data for a Derivatization Reaction of n-Ethyl-[2-(trifluoromethoxy)ethyl]amine

Temperature (K) Rate Constant (k, M⁻¹s⁻¹)
298 0.015
308 0.035
318 0.078
328 0.165

This table is illustrative and does not represent actual experimental data.

Isotopic Labeling Experiments for Elucidating Reaction Mechanisms

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms.

Deuterium Labeling Studies

In reactions involving this compound, specific hydrogen atoms could be replaced with their heavier isotope, deuterium. For example, if a C-H bond adjacent to the nitrogen atom is believed to be broken in the rate-determining step of an elimination reaction, synthesizing a deuterated analogue and comparing its reaction rate to the non-deuterated compound would be informative. The position of the deuterium label in the products can be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), confirming the pathway of the labeled atom.

Isotopic Effects on Reaction Rates

The substitution of an atom with a heavier isotope can lead to a change in the reaction rate, an effect known as the kinetic isotope effect (KIE). A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. For C-H bond cleavage, a significant primary KIE (typically kH/kD > 2) would be expected. A secondary KIE, which is a smaller effect on the rate, can be observed when the isotopically substituted atom is not directly involved in bond breaking but is located near the reaction center. The magnitude and direction (normal or inverse) of the KIE provide valuable details about the geometry of the transition state.

Table 2: Hypothetical Kinetic Isotope Effect Data

Reactant Rate Constant (s⁻¹) KIE (kH/kD)
This compound kH \multirow{2}{*}{-}
n-Ethyl-d5-[2-(trifluoromethoxy)ethyl]amine kD

This table illustrates the type of data that would be collected in a KIE study. The actual values are not available.

Identification of Reactive Intermediates in Transformations of this compound

Reactions often proceed through short-lived, high-energy species known as reactive intermediates. Identifying these intermediates is key to fully understanding the reaction mechanism. For reactions involving amines like this compound, potential intermediates could include carbocations or nitrenium ions.

The formation of a carbocation could be plausible in substitution or elimination reactions under acidic conditions, where protonation of the trifluoromethoxy group could create a good leaving group. The stability of the resulting carbocation would influence the reaction pathway.

Alternatively, oxidation of the amine nitrogen could potentially lead to the formation of a nitrenium ion, an electron-deficient nitrogen species. These highly reactive intermediates can undergo various transformations, including rearrangements and additions to nucleophiles.

The detection and characterization of such transient species can be challenging. Techniques such as low-temperature spectroscopy (NMR, IR, UV-Vis), trapping experiments with specific reagents that react with the intermediate to form a stable, characterizable product, and computational modeling are often employed to gain evidence for their existence.

Lack of Specific Research on this compound Hinders Mechanistic Analysis

A thorough review of available scientific literature reveals a significant gap in the specific computational and mechanistic investigation of reactions involving this compound. While computational methods are extensively used to elucidate reaction mechanisms for a wide array of organic compounds, including various fluorinated amines, specific studies focusing on the title compound are not presently available in published research.

Computational chemistry, particularly density functional theory (DFT), serves as a powerful tool to support and rationalize proposed reaction mechanisms. These methods allow for the calculation of transition state energies, reaction energy profiles, and the electronic properties of reactants, intermediates, and products. This theoretical insight is invaluable for understanding reaction kinetics and thermodynamics.

For many amine compounds, computational studies have provided detailed mechanistic pictures for reactions such as N-nitrosation, oxidation, and nucleophilic substitution. These studies often involve the calculation of key parameters like activation energies, bond dissociation energies, and atomic charges to predict the most likely reaction pathways.

However, in the case of this compound, the absence of specific experimental or theoretical studies prevents a detailed discussion and the generation of data tables related to its reaction mechanisms. The unique electronic and steric effects of the trifluoromethoxy group attached to the ethyl chain would undoubtedly influence the reactivity of the amine, but without dedicated research, any mechanistic proposal would be purely speculative.

Further experimental and computational research is necessary to characterize the reactivity of this compound and to provide the data required for a thorough mechanistic analysis. Such studies would contribute to a better understanding of the influence of fluorinated substituents on the chemical behavior of amines.

Computational and Theoretical Studies of N Ethyl 2 Trifluoromethoxy Ethyl Amine

Electronic Structure and Bonding Analysis of n-Ethyl-[2-(trifluoromethoxy)ethyl]amine

The electronic properties of this compound are largely dictated by the strong electron-withdrawing nature of the trifluoromethoxy group. This influence is fundamental to understanding the molecule's reactivity, intermolecular interactions, and spectroscopic signatures.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the chemical reactivity of a molecule. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the ethylamine (B1201723) group, attributable to the lone pair of electrons. This localization makes the nitrogen atom the primary site for electrophilic attack.

Conversely, the LUMO is anticipated to be distributed around the highly electronegative trifluoromethoxy group. The three fluorine atoms and the oxygen atom create a region of low electron density, making this part of the molecule susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. While precise energy values are not available without specific calculations, the presence of the strongly electron-withdrawing trifluoromethoxy group is expected to lower the energy of the LUMO significantly.

The charge distribution within this compound is highly polarized. The trifluoromethoxy group exerts a powerful inductive effect, pulling electron density away from the rest of the molecule. This results in a significant partial positive charge on the carbon atom adjacent to the trifluoromethoxy group and, to a lesser extent, on the subsequent atoms in the ethyl chain.

An electrostatic potential map would visually represent this charge distribution. It is predicted that a region of high negative electrostatic potential (typically colored red) would be centered around the fluorine and oxygen atoms of the trifluoromethoxy group, as well as the nitrogen atom of the amine. In contrast, regions of positive electrostatic potential (typically colored blue) would be located around the hydrogen atoms of the ethyl and amino groups, and the carbon backbone, particularly near the trifluoromethoxy substituent. This charge separation is a key factor in the molecule's dipole moment and its interactions with other polar molecules.

Conformational Analysis of this compound

The flexibility of the ethyl and ethylamine chains allows this compound to exist in various spatial arrangements or conformations. The relative stability of these conformers is determined by a balance of steric hindrance, electrostatic interactions, and hyperconjugation effects.

It is plausible that both gauche and anti conformations about the C-C bond of the 2-(trifluoromethoxy)ethyl fragment could exist as stable or metastable states. The large and highly electronegative trifluoromethoxy group would likely favor conformations that minimize its steric and electrostatic repulsion with the ethylamino group.

The energy barriers for the interconversion between different conformers of this compound are expected to be relatively low, allowing for rapid interconversion at room temperature. These barriers arise from the energy required to move from a staggered (low-energy) conformation to an eclipsed (high-energy) conformation during bond rotation. The presence of the bulky and polar trifluoromethoxy group might increase these rotational barriers compared to a non-fluorinated analogue due to increased steric and electrostatic interactions. However, without specific computational data, the exact energy values for these barriers remain speculative.

Spectroscopic Property Predictions (e.g., NMR, IR, Mass Spectrometry) for Structural Confirmation and Mechanistic Insights

Spectroscopic techniques are invaluable for the structural elucidation of molecules. Based on the functional groups present in this compound, we can predict the key features of its NMR, IR, and mass spectra.

Predicted ¹H and ¹³C NMR Spectral Data

The nuclear magnetic resonance (NMR) spectra of this compound would provide detailed information about its carbon and hydrogen environments.

Predicted ¹H NMR Data
Proton Environment Predicted Chemical Shift (ppm)
-CH₃ (ethyl group)~1.1 (triplet)
-CH₂- (ethyl group)~2.6 (quartet)
-NH-Variable, broad singlet
-CH₂- (trifluoromethoxyethyl)~2.8 (triplet)
-CH₂-O- (trifluoromethoxyethyl)~4.0 (triplet)
Predicted ¹³C NMR Data
Carbon Environment Predicted Chemical Shift (ppm)
-CH₃ (ethyl group)~15
-CH₂- (ethyl group)~45
-CH₂- (trifluoromethoxyethyl)~50
-CH₂-O- (trifluoromethoxyethyl)~70 (quartet due to C-F coupling)
-OCF₃~120 (quartet due to C-F coupling)

Note: These are estimated values and can vary based on solvent and other experimental conditions.

Predicted Infrared (IR) Spectroscopy Data

The infrared (IR) spectrum is expected to show characteristic absorption bands corresponding to the various functional groups in the molecule.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H stretch3300-3500 (broad)
C-H stretch (aliphatic)2850-3000
C-F stretch1100-1300 (strong, multiple bands)
C-O stretch (ether)1050-1150 (strong)
C-N stretch1000-1250

Predicted Mass Spectrometry Fragmentation

In mass spectrometry, this compound would undergo characteristic fragmentation patterns upon ionization. The primary fragmentation pathways for amines involve alpha-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. For ethers, cleavage of the C-O bond is common.

Predicted Mass Spectrometry Fragmentation
Fragmentation Pathway Resulting Ion (m/z)
Alpha-cleavage (loss of CH₃•)[M-15]⁺
Alpha-cleavage (loss of C₂H₅•)[M-29]⁺
Cleavage at the ether linkage (loss of •CH₂OCF₃)[M-101]⁺
Cleavage at the ether linkage (loss of •CH₂CH₂NHCH₂CH₃)[M-86]⁺

Reaction Pathway Calculations and Transition State Analysis

Detailed computational investigations into the reaction pathways and transition states of specific reactions involving this compound are not extensively available in the current body of scientific literature. However, theoretical studies on analogous fluorinated amines and related compounds provide a framework for predicting their reactivity. Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, identifying transition state structures, and calculating activation energies.

Theoretical Prediction of Reactivity Patterns

The reactivity of this compound is significantly influenced by the presence of the trifluoromethoxy group. This highly electronegative group can affect the electron density distribution across the molecule, thereby influencing its nucleophilicity and basicity. Theoretical predictions would likely focus on several key areas:

Nucleophilic Substitution Reactions: The nitrogen atom of the ethylamine group possesses a lone pair of electrons, making it a potential nucleophile. Computational models can predict the feasibility and kinetics of its reactions with various electrophiles. The electron-withdrawing nature of the trifluoromethoxy group might modulate the nucleophilicity of the nitrogen atom compared to non-fluorinated analogues.

Protonation and Basicity: The basicity of the amine is a critical parameter. Theoretical calculations can determine the proton affinity and pKa value, offering insights into its behavior in acidic or basic environments.

Hydrogen Bonding Interactions: The fluorine and oxygen atoms of the trifluoromethoxy group, along with the nitrogen atom, can participate in hydrogen bonding. Computational studies can model these interactions with solvent molecules or other reactants, which is crucial for understanding its behavior in solution. nih.gov

Calculation of Thermochemical Parameters for Reactions

Thermochemical parameters provide essential information about the thermodynamics of a reaction, indicating whether it is energetically favorable. For hypothetical reactions involving this compound, computational chemistry can be employed to calculate key parameters.

Thermochemical ParameterDescription
Enthalpy of Reaction (ΔH) The heat absorbed or released during a reaction at constant pressure. A negative value indicates an exothermic reaction, while a positive value signifies an endothermic reaction.
Gibbs Free Energy of Reaction (ΔG) The energy available to do useful work. A negative value indicates a spontaneous reaction under the given conditions.
Entropy of Reaction (ΔS) A measure of the change in disorder or randomness of a system during a reaction.

These parameters are typically calculated for proposed reaction mechanisms, such as N-alkylation, N-acylation, or reactions involving the trifluoromethoxy group.

Solvent Effects Modeling on Molecular Properties and Reactivity

The choice of solvent can have a profound impact on the properties and reactivity of a molecule. Computational models can simulate the effect of different solvents on this compound.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient for estimating the influence of solvent polarity on molecular geometry, electronic structure, and reaction energetics.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This allows for a more detailed analysis of specific solute-solvent interactions, such as hydrogen bonding. While more computationally intensive, this method can provide a more accurate picture of the local solvent environment.

Modeling solvent effects is crucial for predicting how the conformational preferences and reaction barriers of this compound might change in different chemical environments, from nonpolar organic solvents to aqueous solutions.

Applications of N Ethyl 2 Trifluoromethoxy Ethyl Amine in Organic Synthesis

n-Ethyl-[2-(trifluoromethoxy)ethyl]amine as a Chiral Auxiliary Precursor (if applicable through derivatization)

While direct applications of this compound as a chiral auxiliary are not documented, its structure lends itself to derivatization into novel chiral auxiliaries. Chiral auxiliaries are instrumental in asymmetric synthesis for controlling the stereochemical outcome of a reaction. cyu.frcapes.gov.br Fluorinated chiral auxiliaries, in particular, have demonstrated exceptional performance due to the unique steric and electronic properties of fluorine. cyu.fr

For instance, chiral auxiliaries derived from trifluoromethylated oxazolidines (FOX) have proven highly effective in the stereoselective alkylation, hydroxylation, and fluorination of amide enolates. cyu.fr A theoretical and experimental study has suggested that a fluorine-metal interaction can rigidify the transition state, thereby directing the approach of an electrophile and enhancing diastereoselectivity. cyu.fr

By analogy, this compound could be transformed into a chiral auxiliary. For example, it could be reacted with a chiral starting material to form a more complex, rigid structure, such as a chiral oxazolidinone or imidazolidinone. The trifluoromethoxy group in such a derivative could play a crucial role in facial shielding and influencing the conformation of reactive intermediates, similar to the role of the trifluoromethyl group in established auxiliaries. cyu.frnih.gov

Table 1: Examples of Fluorinated Chiral Auxiliaries and Their Applications

Chiral Auxiliary TypeApplicationAchieved Selectivity
Trifluoromethylated Oxazolidines (FOX)Alkylation of amide enolatesExcellent diastereoselectivities. cyu.fr
Chiral Evans-type OxazolidinoneAsymmetric fluorination of enamides93:7 diastereomeric ratio. nih.gov
Chiral Sulfinyl GroupAsymmetric synthesis of fluorine-containing aminesHigh stereochemical control. capes.gov.br

Utility as a Building Block for Complex Molecules

The bifunctional nature of this compound, possessing both a nucleophilic secondary amine and a trifluoromethoxy group, makes it a versatile building block for the synthesis of more complex molecules.

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and natural products. nih.gov The incorporation of fluorinated moieties into these rings is a common strategy to enhance biological activity. ekb.eg The secondary amine of this compound can readily participate in cyclization reactions to form a variety of heterocyclic systems.

For example, it could be used in reactions such as:

Pictet-Spengler reaction: Condensation with an aldehyde or ketone followed by cyclization to form tetrahydroisoquinolines.

Aza-Michael addition: Addition to an α,β-unsaturated carbonyl compound, which could be an intramolecular cyclization precursor.

Multi-component reactions: Serving as the amine component in Ugi or Passerini reactions to build complex acyclic precursors that can be later cyclized.

The synthesis of fluorinated nitrogen heterocycles often relies on the reaction of a fluorinated amine with other functional groups to build the ring system. ekb.egnih.gov The presence of the electron-withdrawing trifluoromethoxy group can influence the reactivity of the amine and potentially affect the outcomes of these cyclization strategies. researchgate.net

The secondary amine of this compound is expected to react readily with activated carboxylic acid derivatives (e.g., acyl chlorides, anhydrides) to form stable amide bonds. Similarly, reaction with isocyanates or chloroformates would yield the corresponding urethanes (carbamates). These linkages are fundamental in the construction of a vast array of molecules, including peptides, polymers, and many drug candidates.

However, the synthesis of amides from highly fluorinated amines, particularly N-trifluoromethyl amines, can be challenging due to the low nucleophilicity of the amine and the potential for defluorination. nih.govnih.gov While the trifluoromethoxy group in this compound is on the ethyl side chain and not directly on the nitrogen, its electron-withdrawing nature could still modulate the amine's reactivity. Recent advancements in amide bond formation for fluorinated amines have utilized novel strategies, such as silver-mediated couplings of isothiocyanates with carboxylic acid derivatives, to overcome these challenges. nih.govescholarship.org These methods could potentially be adapted for the acylation of this compound.

Development of Novel Reagents Utilizing the Trifluoromethoxyethyl Amine Moiety

The unique properties conferred by the trifluoromethoxy group suggest that reagents derived from this compound could have specialized applications. For example, similar to how 2,2,2-trifluoroethylamine (B1214592) (TFEA) has been developed as a buffer for native mass spectrometry due to its pKa, derivatives of this compound could find use in analytical applications. nih.govacs.org

Furthermore, the development of reagents for specific chemical transformations is a possibility. For instance, N-alkylated hydroxylamine (B1172632) derivatives have been developed as electrophilic aminating reagents. ethz.ch It is conceivable that this compound could be converted into a hydroxylamine derivative, which could then serve as a reagent for introducing the N-ethyl-2-(trifluoromethoxy)ethylamino group into various substrates.

Role in Catalyst Development for Specific Organic Reactions

The amine functionality in this compound makes it a candidate for incorporation into catalyst structures, either as a ligand for a metal catalyst or as a component of an organocatalyst. The electronic properties of the trifluoromethoxy group could be harnessed to fine-tune the catalytic activity.

In the realm of organocatalysis, chiral amines are frequently used to activate substrates, for example, through the formation of enamines or iminium ions. acs.org A chiral derivative of this compound could potentially be employed in such catalytic cycles. The fluorinated substituent could influence the catalyst's solubility, stability, and the stereochemical environment of the catalytic pocket. acs.org

For metal-catalyzed reactions, this compound could be elaborated into a ligand, such as a phosphine-amine or a diamine ligand. The trifluoromethoxy group could impact the ligand's electronic properties, thereby influencing the reactivity and selectivity of the metal center. The development of novel chelating phosphine (B1218219) ligands containing trifluoromethyl groups has been reported, highlighting the interest in fluorinated ligands for catalysis. tandfonline.com

Synthesis and Characterization of Derivatives and Analogues of N Ethyl 2 Trifluoromethoxy Ethyl Amine

Systematic Modification of the Ethyl Moiety

The ethyl group on the nitrogen atom of n-Ethyl-[2-(trifluoromethoxy)ethyl]amine serves as a key point for structural diversification. Modification of this moiety can significantly impact the steric and electronic environment of the amine, influencing its reactivity and potential biological interactions.

A common and effective method for the synthesis of N-alkylated amines is reductive amination. This approach involves the reaction of a primary amine, in this case, 2-(trifluoromethoxy)ethylamine, with an aldehyde or ketone in the presence of a reducing agent. For instance, the reaction of 2-(trifluoromethoxy)ethylamine with various aldehydes would yield a range of N-alkylated analogues.

A plausible synthetic route for preparing analogues with varying alkyl chains is outlined below. This method is adapted from general procedures for the N-alkylation of amines. rsc.orgprepchem.com

General Synthetic Scheme for N-Alkylation:

CF3OCH2CH2NH2 + R-CHO -> [CF3OCH2CH2N=CHR] --(Reducing Agent)--> CF3OCH2CH2NH-CH2R

This reaction can be used to synthesize a variety of analogues by simply changing the aldehyde (R-CHO) used in the reaction.

Analogue NameAlkyl Group (R)Starting AldehydeExpected Yield (%)Reference for Method
n-Propyl-[2-(trifluoromethoxy)ethyl]amine-CH2CH3Propanal85-95 psu.edu
n-Butyl-[2-(trifluoromethoxy)ethyl]amine-CH2CH2CH3Butanal80-90 prepchem.com
n-Benzyl-[2-(trifluoromethoxy)ethyl]amine-CH2PhBenzaldehyde90-98 rsc.org

Exploration of Variations in the Trifluoromethoxyethyl Chain

Altering the length and substitution pattern of the trifluoromethoxyethyl chain provides another avenue for creating structural diversity. These modifications can influence the flexibility and conformational preferences of the molecule.

One approach to synthesize analogues with a longer carbon chain is to start from a different haloalkane precursor. For example, 1-bromo-3-(trifluoromethoxy)propane could be reacted with ethylamine (B1201723) to yield n-ethyl-[3-(trifluoromethoxy)propyl]amine.

General Synthetic Scheme for Chain Variation:

CF3O-(CH2)n-Br + CH3CH2NH2 -> CF3O-(CH2)n-NHCH2CH3

This method allows for the synthesis of homologues with varying chain lengths (n).

Analogue NameChain Length (n)Starting HaloalkaneExpected Yield (%)Reference for Method
n-Ethyl-[3-(trifluoromethoxy)propyl]amine31-bromo-3-(trifluoromethoxy)propane75-85 google.com
n-Ethyl-[4-(trifluoromethoxy)butyl]amine41-bromo-4-(trifluoromethoxy)butylamine70-80 libretexts.org

Introduction of Additional Functional Groups to the this compound Scaffold

The introduction of additional functional groups can impart new chemical properties and potential for further derivatization.

N-Oxidation: Tertiary amines can be oxidized to their corresponding N-oxides using various oxidizing agents, with hydrogen peroxide and peroxy acids being common choices. wikipedia.orgnih.gov The resulting N-oxides are highly polar and can exhibit different biological activities compared to the parent amine. acs.org

General Synthetic Scheme for N-Oxidation:

CF3OCH2CH2N(Et)R + [O] -> CF3OCH2CH2N+(O-)(Et)R

Hydroxylation: The introduction of a hydroxyl group can be achieved through various methods, including the use of specific oxidizing agents or by starting from a precursor containing a protected hydroxyl group. For example, a derivative with a hydroxyl group on the ethyl chain could be synthesized by reacting 2-(trifluoromethoxy)ethylamine with a suitable epoxide.

Arylation: The nitrogen atom can also be arylated to introduce aromatic moieties. Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of C-N bonds and can be employed for the N-arylation of primary and secondary amines. cmu.edu

Derivative NameFunctional Group IntroducedSynthetic MethodPotential ReagentsReference for Method
This compound N-oxideN-OxideOxidationH2O2, m-CPBA wikipedia.orgnih.gov
1-(Ethyl(2-(trifluoromethoxy)ethyl)amino)propan-2-olHydroxyl (-OH)Ring-opening of epoxidePropylene oxide[General epoxide chemistry]
N-Phenyl-N-ethyl-[2-(trifluoromethoxy)ethyl]aminePhenylPd-catalyzed arylationBromobenzene, Pd catalyst, ligand cmu.edu

Comparative Reactivity and Computational Studies of Analogues

The electronic and steric properties of the analogues of this compound are expected to influence their reactivity. Computational studies, particularly using Density Functional Theory (DFT), can provide valuable insights into these properties. nih.gov

Reactivity: The nucleophilicity of the nitrogen atom is a key determinant of the amine's reactivity. The presence of the electron-withdrawing trifluoromethoxy group is expected to reduce the basicity and nucleophilicity of the nitrogen atom compared to a non-fluorinated analogue. Modifications to the ethyl group will further modulate this effect. For example, replacing the ethyl group with a more electron-donating alkyl group would likely increase the nucleophilicity, while an electron-withdrawing group would decrease it.

Computational Studies: DFT calculations can be employed to model the geometric and electronic structures of these analogues. Key parameters that can be calculated include:

Proton Affinity (PA): A measure of the gas-phase basicity of the amine.

Ionization Potential (IP): The energy required to remove an electron, indicating the ease of oxidation.

Molecular Electrostatic Potential (MEP): A map of the charge distribution, highlighting regions of positive and negative potential that are susceptible to electrophilic and nucleophilic attack, respectively.

AnalogueCalculated Proton Affinity (kJ/mol)Calculated Ionization Potential (eV)Expected Reactivity TrendReference for Method
This compound(Hypothetical) 920(Hypothetical) 9.5Baseline nih.govresearchgate.net
n-Propyl-[2-(trifluoromethoxy)ethyl]amine(Hypothetical) 925(Hypothetical) 9.4Slightly more nucleophilic nih.govresearchgate.net
n-Benzyl-[2-(trifluoromethoxy)ethyl]amine(Hypothetical) 915(Hypothetical) 9.6Slightly less nucleophilic nih.govresearchgate.net

These computational predictions can guide the synthetic efforts and help in understanding the structure-activity relationships of this class of compounds.

Future Directions and Emerging Research Avenues for N Ethyl 2 Trifluoromethoxy Ethyl Amine

The unique combination of a flexible ethylamine (B1201723) backbone and the potent electron-withdrawing trifluoromethoxy group positions n-Ethyl-[2-(trifluoromethoxy)ethyl]amine as a compound of significant interest for future scientific exploration. While direct research on this specific molecule is nascent, its structural components suggest a wealth of potential applications across diverse fields of chemistry. The following sections outline promising future research directions, drawing parallels from established findings on analogous fluorinated compounds.

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